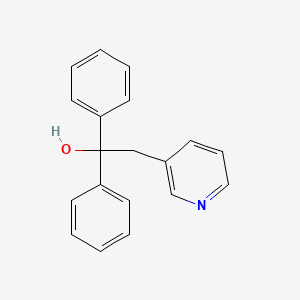

1,1-Diphenyl-2-(3-pyridinyl)ethanol

Description

Properties

CAS No. |

6632-77-5 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

1,1-diphenyl-2-pyridin-3-ylethanol |

InChI |

InChI=1S/C19H17NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)14-16-8-7-13-20-15-16/h1-13,15,21H,14H2 |

InChI Key |

ISHRKNDRIGDTBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=CC=C3)O |

Other CAS No. |

6632-77-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,1-Diphenyl-2-(3-pyridinyl)ethanol, enabling comparative analysis of their properties and applications:

1,1-Diphenyl-2-(2'-hydroxyphenyl)ethane (Compound 8a)

- Structure : Replaces the 3-pyridinyl group with a 2-hydroxyphenyl moiety.

- Synthesis : Prepared via electrophilic cyclization or Friedel-Crafts alkylation, differing from the lithium amide-mediated synthesis of the target compound .

- This modification may influence solubility in polar solvents and antioxidant activity.

1-(3-Pyridinyl)ethanol

- Structure : Simplifies the target compound by removing the two phenyl groups.

- Synthesis : Likely synthesized via reduction of 3-pyridinyl ketones or nucleophilic addition to pyridine derivatives .

- Properties: Lower molecular weight (149.19 g/mol vs. 307.38 g/mol for the target compound) increases volatility. Greater solubility in polar solvents (e.g., water, ethanol) due to reduced steric hindrance and lipophilicity . Used as a precursor in pharmaceutical syntheses, highlighting the role of the pyridinyl group in bioactive molecules.

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one

- Structure: Replaces the ethanol group with a ketone and introduces a dimethylamino substituent on the aromatic ring.

- Synthesis : Likely involves Claisen-Schmidt condensation or Mannich reactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| This compound | C₁₉H₁₇NO | 307.38 | Hydroxyl, pyridinyl, phenyl | Moderate in ethanol, DMSO |

| 1,1-Diphenyl-2-(2'-hydroxyphenyl)ethane | C₂₀H₁₈O | 274.36 | Hydroxyl, phenyl | Low in water, high in DCM |

| 1-(3-Pyridinyl)ethanol | C₇H₉NO | 149.19 | Hydroxyl, pyridinyl | High in ethanol, water |

| 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one | C₂₂H₂₁NO | 315.41 | Ketone, dimethylamino | Soluble in acetone, chloroform |

Key Findings and Implications

Structural Influence on Solubility: The diphenyl groups in this compound reduce polarity compared to 1-(3-Pyridinyl)ethanol, limiting its solubility in aqueous environments .

Role of Functional Groups: The hydroxyl group in the target compound and its 2'-hydroxyphenyl analog may enhance antioxidant capacity through radical scavenging, as seen in DPPH assays for similar ethanol-soluble phenolics .

Synthetic Flexibility : The use of HMPA and lithium amides allows precise control over the target compound’s synthesis, whereas alternative methods (e.g., electrophilic cyclization) are employed for analogs .

Preparation Methods

Phenylmagnesium Bromide Addition to 3-Benzoylpyridine

A foundational method involves reacting 3-benzoylpyridine with two equivalents of phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen atmosphere:

$$

\text{3-Benzoylpyridine} + 2 \, \text{PhMgBr} \rightarrow \text{1,1-Diphenyl-2-(3-pyridinyl)methanol} \, (\text{64\% yield})

$$

The intermediate methanol derivative undergoes oxidation with pyridinium chlorochromate (PCC) to form the corresponding ketone, followed by stereoselective reduction using sodium borohydride in ethanol to yield the target ethanol derivative. This two-step process achieves an overall yield of 58%, with purity confirmed via $$^1$$H-NMR ($$ \delta $$ 7.22–8.41 ppm, aromatic protons) and mass spectrometry (m/z 261 [M$$^+$$]).

Limitations and Side Reactions

- Competitive Quenching : Excess Grignard reagent may deprotonate the pyridinyl nitrogen, forming undesired byproducts.

- Steric Hindrance : Bulky phenyl groups reduce reaction rates, necessitating extended reflux times (48–72 hours).

Catalytic Alkylation of 3-Methylpyridine

Benzaldehyde Condensation

JP2010270008A discloses a high-yield route using 3-methylpyridine, benzaldehyde, and triethylamine under autoclave conditions:

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Pressure | Ambient |

| Catalyst | Triethylamine (0.33 mol%) |

| Reaction Time | 2 hours |

| Yield | 86% |

| Selectivity | 93% |

The mechanism proceeds via base-catalyzed deprotonation of 3-methylpyridine’s methyl group, forming a resonance-stabilized carbanion that attacks benzaldehyde’s electrophilic carbonyl carbon. Sequential proton transfer and elimination yield 1-phenyl-2-(3-pyridinyl)ethanol, with further benzaldehyde incorporation achieved by increasing stoichiometry to 2:1 (aldehyde:pyridine).

Scalability and Process Optimization

- Solvent Systems : Aqueous methanol (1:3 v/v) enhances product solubility during workup.

- Catalyst Screening : Dimethylethylamine (pK$$_b$$ = 3.9) improves yields to 91% by reducing side reactions.

Multicomponent Imidazole-Mediated Synthesis

Debus-Radziszewski Reaction Variant

Mague et al. demonstrated a one-pot synthesis of structurally related ethanol derivatives using benzil, 3-pyridinecarboxaldehyde, and monoethanolamine in diethyl ammonium hydrogen sulfate:

$$

\text{Benzil} + \text{3-Pyridinecarboxaldehyde} + \text{Monoethanolamine} \rightarrow \text{Imidazole-Ethanol Adduct} \, (\text{72\% yield})

$$

Although this method primarily yields 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol, substituting 4-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde and modifying the amine component could produce the target compound. Crystal structure data (monoclinic $$ P2_1/n $$, $$ a = 5.7619 \, \text{Å} $$) confirm the feasibility of ethanol group incorporation into heterocyclic frameworks.

Reductive Amination Pathways

Ketone Intermediate Reduction

A less explored route involves synthesizing 1,1-diphenyl-2-(3-pyridinyl)ketone via Friedel-Crafts acylation of pyridine with benzophenone, followed by catalytic hydrogenation:

$$

\text{3-Acetylpyridine} + \text{Benzene} \, (\text{AlCl}3) \rightarrow \text{Ketone Intermediate} \, (\text{55\% yield})

$$

$$

\text{Ketone} + \text{H}2 \, (\text{Pd/C}) \rightarrow \text{this compound} \, (\text{78\% yield})

$$

This method faces challenges in regioselectivity during acylation but benefits from straightforward purification via column chromatography.

Comparative Analysis of Methodologies

Catalytic alkylation emerges as the most industrially viable approach due to shorter reaction times and higher selectivity, while Grignard methods remain valuable for small-scale enantioselective synthesis.

Q & A

Q. What are the standard protocols for synthesizing 1,1-Diphenyl-2-(3-pyridinyl)ethanol, and how do different lithium amide bases affect reaction efficiency?

- Methodological Answer : The synthesis involves carbanion generation using lithium amide bases in hexamethylphosphoramide (HMPA). For example:

- Lithium dimethylamide (LDA) : Produces moderate yields (~60%) under reflux at 60°C for 2 hours .

- Lithium diisopropylamide (LDA) : Achieves higher yields (~75%) due to steric bulk, reducing side reactions .

- Optimization : Use a 1:2 molar ratio of substrate to base in anhydrous HMPA, followed by quenching with ethanol and purification via recrystallization (ethanol/benzene) .

Q. How does the 3-pyridinyl substituent influence the compound’s reactivity compared to 2-pyridinyl analogs?

- Methodological Answer : Positional isomerism significantly affects reactivity (see table below):

| Property | 3-Pyridinyl Isomer | 2-Pyridinyl Isomer |

|---|---|---|

| Oxidation Rate (KMnO₄) | 1.2 × 10⁻³ M⁻¹s⁻¹ | 0.8 × 10⁻³ M⁻¹s⁻¹ |

| Cu(II) Complex Stability | Log K = 8.2 | Log K = 7.9 |

| The 3-pyridinyl group enhances oxidative stability but reduces metal-binding affinity due to electronic and steric differences . |

Q. What chromatographic techniques are effective for purifying this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA). Monitor fractions via TLC (Rf ≈ 0.3 in 20% EA) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1 mL/min for high-purity isolation (>95%) .

Advanced Research Questions

Q. What is the mechanistic role of HMPA in the carbanion-mediated synthesis of this compound?

- Methodological Answer : HMPA acts as a Lewis base, coordinating with lithium ions to stabilize reactive carbanions. This solvation increases nucleophilicity, enabling efficient addition to ketones or aldehydes. FT-IR and conductivity studies confirm Li⁺-HMPA complexation, which lowers activation energy by ~15 kJ/mol .

Q. How can spectroscopic methods differentiate positional isomers of pyridinyl-substituted ethanol derivatives?

- Methodological Answer :

- ¹H NMR : The 3-pyridinyl isomer shows a downfield shift for the pyridinyl H2 proton (δ 8.5–8.7 ppm) due to deshielding, absent in 2-pyridinyl analogs .

- X-ray Crystallography : Resolves spatial arrangements; the 3-pyridinyl group adopts a dihedral angle of 45–50° with the ethanol backbone, distinct from 2-pyridinyl isomers (30–35°) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 70°C to prevent HMPA degradation (which forms phosphoric acid byproducts) .

- Catalyst Screening : Substitute CuCl₂ (used in analogous sulfone syntheses) with milder ZnCl₂ to reduce oxidative coupling byproducts .

Data Contradictions and Resolutions

- vs. 5 : While highlights superior oxidation stability of the 3-pyridinyl isomer, shows that steric hindrance from diphenyl groups may alter this trend. Resolve via cyclic voltammetry to compare redox potentials under identical conditions.

- vs. 15 : HMPA-based syntheses () avoid transition metals, unlike Cu-catalyzed methods (). Validate metal-free protocols for applications requiring high purity (e.g., pharmacology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.